molecular formula C10H9FN2 B8490410 1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile

1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile

Cat. No. B8490410
M. Wt: 176.19 g/mol
InChI Key: MCHGXLXKBRYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2

InChI Key

MCHGXLXKBRYWIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the same procedure as described for 2-(3-fluoropyridin-2-yl)acetonitrile (Example 18), 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods II

Procedure details

Following the same procedure as above for 2-(3-fluoropyridin-2-yl)acetonitrile with 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods III

Procedure details

To a 0° C. solution of 2,6-difluoropyridine (5.0 g, 43 mmol), cyclobutanecarbonitrile (3.5 g, 43 mmol), and toluene (100 mL) was added sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF, 24 mL, 47 mmol). The resulting mixture was warmed to rt and stirred for 2 h. The mixture was then diluted with EtOAc (200 mL) and water (100 mL). The aqueous layer was extracted with EtOAc and the combined organic phases were washed with brine, dried over Na2SO4, concentrated, and purified using silica gel chromatography to provide the desired product (4.9 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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